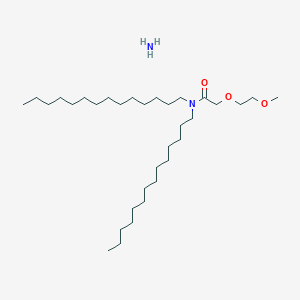

ALC-0159

Description

Properties

IUPAC Name |

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of ALC-0159 in Drug Delivery: A Technical Guide to Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALC-0159 is a critical lipid excipient that has become indispensable in the field of nucleic acid delivery, most notably for its role in the formulation of mRNA vaccines. As a polyethylene glycol (PEG)-lipid conjugate, ALC-0159 is a foundational component of lipid nanoparticles (LNPs), where it serves to stabilize the particle, extend its circulation time, and ensure effective intracellular delivery. This technical guide provides an in-depth examination of ALC-0159, detailing its chemical properties, its multifaceted role in drug delivery systems, and the experimental protocols used to formulate and characterize ALC-0159-containing LNPs.

Introduction to ALC-0159

ALC-0159 is a PEGylated lipid, chemically defined as N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a polyethylene glycol chain with a mass of approximately 2 kilodaltons (PEG2000).[1] This structure confers amphiphilic properties, with a hydrophobic dimyristyl anchor and a hydrophilic PEG chain.[1] In the context of drug delivery, ALC-0159 is a non-ionic surfactant and one of the four key lipid components used to form LNPs for encapsulating and delivering nucleic acids like mRNA and siRNA.[1][2]

The primary function of ALC-0159 within an LNP is to form a hydrophilic shield on the particle's surface. This PEG layer provides steric stabilization, which prevents the aggregation of nanoparticles and reduces non-specific binding to proteins in the bloodstream.[3] This "stealth" characteristic allows the LNPs to evade rapid clearance by the immune system, significantly prolonging their systemic circulation time and thereby increasing the probability of reaching target cells.[1]

The Core Role of ALC-0159 in Lipid Nanoparticles (LNPs)

LNPs are the leading non-viral vectors for delivering RNA therapeutics. A typical LNP formulation consists of four components:

-

Ionizable Cationic Lipid (e.g., ALC-0315, SM-102): Positively charged at a low pH, this lipid binds to the negatively charged nucleic acid backbone during formulation. In the acidic environment of the endosome, it becomes protonated again, which is crucial for endosomal escape.[4][5]

-

Helper Phospholipid (e.g., DSPC): A neutral lipid that contributes to the structural integrity of the lipid bilayer.[2][4]

-

Cholesterol: A structural "helper" lipid that fills gaps in the lipid bilayer, enhancing stability and facilitating membrane fusion.[2][4]

-

PEGylated Lipid (ALC-0159): Positioned on the outer surface, it controls particle size during formation and provides the crucial "stealth" characteristics for in vivo stability.[1][3]

The diagram below illustrates the structure of a typical mRNA-LNP, highlighting the integral position of ALC-0159.

Caption: Structure of an mRNA-LNP with ALC-0159 on the surface.

The logical workflow for LNP-mediated delivery, from administration to protein expression, is shown below. ALC-0159 plays a critical role in the initial "Systemic Circulation" phase by preventing premature clearance.

Caption: Logical workflow of LNP-mediated mRNA delivery and expression.

Quantitative Data and LNP Characterization

The physicochemical properties of LNPs are critical quality attributes (CQAs) that determine their in vivo performance. These include particle size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency (EE). ALC-0159 plays a role in controlling the final size of the nanoparticles during the formulation process.[1]

Below are tables summarizing typical CQA values for LNPs formulated with ALC-0159 and the ionizable lipid ALC-0315, mimicking the composition of the Pfizer-BioNTech COVID-19 vaccine.

Table 1: Physicochemical Properties of ALC-0315/ALC-0159 LNPs

| Formulation Parameter | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

|---|---|---|---|---|

| ALC-0315/ALC-0159 LNP | 75 - 100 | < 0.2 | -5 to +5 (Near-neutral) | > 90% |

Data compiled from multiple sources. Actual values depend on specific manufacturing parameters.[6][7][8]

Table 2: Impact of Manufacturing Parameters on ALC-0315/ALC-0159 LNP Properties

| Aqueous : Organic Phase Ratio | Average Size (d.nm) | Zeta Potential (mV) | mRNA Recovery (%) |

|---|---|---|---|

| 1.3 : 1 | ~145 | 4.6 ± 1.5 | 95 ± 8 |

| 1.5 : 1 | ~110 | 2.5 ± 1.3 | 92 ± 2 |

| 2 : 1 | ~80 | 4.6 ± 1.5 | 99 ± 1 |

| 3 : 1 | ~70 | 3.4 ± 1.2 | 87 ± 0 |

Adapted from McMillan, C., et al. (2024). This table shows how adjusting the mixing ratio during microfluidic synthesis can tailor LNP size.[6]

Experimental Protocols

Reproducible formulation and characterization are key to developing effective LNP-based therapeutics. The following section outlines the standard methodologies.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with controlled size and low PDI.[5][9] The process involves the rapid mixing of a lipid-in-ethanol solution with an mRNA-in-aqueous buffer solution, which causes nanoprecipitation and self-assembly of the LNPs.[10]

Materials:

-

Lipid Stock Solutions (in Ethanol): ALC-0159, ALC-0315, DSPC, Cholesterol.

-

mRNA Stock Solution: mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing System: e.g., a NanoAssemblr platform or a custom setup with a microfluidic chip (e.g., staggered herringbone mixer) and syringe pumps.

-

Purification System: Dialysis cassettes (10 kDa MWCO) or a tangential flow filtration (TFF) system.

-

Final Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

-

Prepare Lipid Mixture: Combine the four lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 46.3:9.4:42.7:1.6 of ALC-0315:DSPC:Cholesterol:ALC-0159).[2][11]

-

Prepare mRNA Solution: Dilute the mRNA stock to the target concentration in the acidic aqueous buffer.

-

Set Up Microfluidic System: Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

-

Mixing: Pump the two solutions through the microfluidic device at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 aqueous to organic.[6] The rapid mixing lowers the polarity of the solvent, causing the lipids to precipitate and encapsulate the mRNA.

-

Purification: The resulting LNP solution is typically diluted and then purified by dialysis or TFF against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA, and to raise the pH to a physiological level.

-

Sterilization & Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term stability.

LNP Characterization Protocols

A. Size and Zeta Potential by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuation of scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI). Electrophoretic Light Scattering (ELS) measures the velocity of particles in an electric field to determine their surface charge (zeta potential).[12]

-

Protocol:

-

Dilute the purified LNP sample to a suitable concentration (e.g., 0.1 mg/mL total lipid).[6]

-

For size and PDI, use PBS (pH 7.4) as the diluent.

-

For zeta potential, use deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to avoid charge screening effects.[9]

-

Perform measurements in triplicate using a DLS instrument (e.g., Malvern Zetasizer).

-

B. mRNA Encapsulation Efficiency (EE) by RiboGreen Assay

-

Principle: The Quant-iT RiboGreen assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amount of encapsulated mRNA can be determined.[13][14]

-

Protocol:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set of samples, add a surfactant (e.g., 0.5% Triton X-100 or Tween 20) and incubate to lyse the LNPs and release all mRNA.[13][15] This measures total mRNA.

-

Leave the other set of samples untreated. This measures only the free (unencapsulated) mRNA on the exterior.

-

Add the RiboGreen reagent to all samples.

-

Measure fluorescence using a plate reader.

-

Calculate EE using the formula: EE (%) = [(Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence] x 100

-

C. Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

-

Principle: Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on morphology, size, and internal structure.[16][17]

-

Protocol:

-

A small volume of the LNP suspension is applied to a TEM grid.

-

The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure.

-

The frozen grid is then imaged under cryogenic conditions in a transmission electron microscope.

-

The following diagram outlines the comprehensive experimental workflow for LNP synthesis and characterization.

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

ALC-0159 is a highly specialized lipid excipient whose role is central to the success of modern LNP-based drug delivery platforms. Its PEGylated structure provides essential steric stability, preventing aggregation and enabling LNPs to navigate the in vivo environment for extended periods. This function is critical for ensuring that the nucleic acid payload can be delivered efficiently to target cells. The methodologies outlined in this guide for formulating and characterizing ALC-0159-containing LNPs represent the standard for preclinical and industrial development, allowing for the reproducible manufacturing of nanoparticles with tightly controlled quality attributes. As RNA therapeutics continue to expand, the fundamental role of excipients like ALC-0159 will remain a cornerstone of innovation in drug delivery.

References

- 1. crodapharma.com [crodapharma.com]

- 2. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 11. biorxiv.org [biorxiv.org]

- 12. news-medical.net [news-medical.net]

- 13. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

- 17. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

The Pivotal Role of ALC-0159 PEGylation in Lipid Nanoparticle-Based Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs is meticulously engineered to protect the fragile mRNA cargo, facilitate its cellular uptake, and ensure its efficient release into the cytoplasm. Among the critical components of these delivery vehicles, the PEGylated lipid ALC-0159 plays a multifaceted and indispensable role. This technical guide delves into the importance of PEGylation with ALC-0159 in LNPs, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The "Stealth" Effect: Prolonging Circulation and Enhancing Bioavailability

One of the primary functions of incorporating ALC-0159 into LNP formulations is to confer "stealth" characteristics. The polyethylene glycol (PEG) moiety of ALC-0159 forms a hydrophilic shield on the surface of the LNP.[1][2] This shield sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2] By reducing this immune recognition, PEGylation significantly prolongs the circulation half-life of the LNPs, allowing for greater opportunity to reach their target tissues and cells.[1][2][3] This enhanced bioavailability is crucial for achieving therapeutic efficacy, particularly for systemically administered drugs.

Stabilizing the Nanoparticle: Ensuring Integrity and Shelf-Life

ALC-0159 is a crucial excipient for maintaining the colloidal stability of LNP formulations.[1][2] The hydrophilic PEG chains prevent the aggregation of nanoparticles during formulation, storage, and upon administration into the physiological environment.[4] This is critical for ensuring a consistent particle size distribution and preventing the formation of larger aggregates that could lead to altered biodistribution and potential safety concerns. The stabilization provided by ALC-0159 is also vital for the shelf-life of LNP-based products, contributing to their overall quality and reliability.

Modulating Cellular Uptake and Endosomal Escape

While the PEG shield is essential for prolonging circulation, its presence can also influence the interaction of LNPs with target cells. The density and conformation of the PEG layer can impact cellular uptake.[5] A certain degree of PEG shedding from the LNP surface is thought to be necessary to expose the other lipid components that mediate endocytosis and subsequent endosomal escape. The design of the PEG-lipid, including the length of the PEG chain and the nature of the lipid anchor, is therefore a critical parameter in balancing the "stealth" properties with efficient cellular delivery.

Quantitative Impact of ALC-0159 and PEGylation on LNP Properties

The following tables summarize the quantitative effects of PEGylation, often involving ALC-0159 or similar PEGylated lipids, on the key physicochemical and biological properties of LNPs.

| LNP Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| LNP with ALC-0159 | 80 - 100 | < 0.2 | Near-neutral | [6] |

| LNP without PEGylation | > 200 (tendency to aggregate) | > 0.3 | More negative | [5] |

| LNP with DSPE-PEG2k | 85.5 ± 2.1 | 0.11 ± 0.02 | -2.5 ± 0.5 | [6] |

Table 1: Effect of PEGylation on LNP Physicochemical Properties. This table illustrates that the inclusion of PEGylated lipids like ALC-0159 leads to smaller, more uniform (lower PDI), and near-neutrally charged nanoparticles compared to non-PEGylated counterparts, which tend to aggregate.

| LNP Formulation | In Vivo mRNA Expression (Relative Light Units) | Organ Distribution | Reference |

| LNP with ALC-0159 | Significantly higher than DSPE-PEG2k | Primarily liver, some spleen accumulation | [6][7] |

| LNP with DSPE-PEG2k | Lower expression compared to ALC-0159 | Primarily liver | [6] |

| LNP with DMG-PEG2k | Comparable to ALC-0159 | Primarily liver | [6] |

Table 2: Impact of PEG-Lipid Choice on In Vivo mRNA Expression. This table highlights that the choice of PEGylated lipid can significantly influence the in vivo potency of LNP-mediated mRNA delivery.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, a common technique for producing uniform nanoparticles.

Materials:

-

Ionizable lipid (e.g., ALC-0315) in ethanol

-

Helper lipid (e.g., DSPC) in ethanol

-

Cholesterol in ethanol

-

ALC-0159 in ethanol

-

mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and ALC-0159 at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

-

Dissolve the mRNA in the aqueous buffer to a desired concentration.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Connect the syringes to the microfluidic mixing device via syringe pumps.

-

Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the syringe pumps to control the mixing process and resulting particle size.[8]

-

Initiate the flow to allow the two streams to mix within the microfluidic chip, leading to the self-assembly of LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNPs

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

-

Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., PBS).

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

RiboGreen Assay for mRNA Encapsulation Efficiency:

-

Prepare a standard curve of known mRNA concentrations.

-

In a 96-well plate, add the LNP sample to two separate wells.

-

To one set of wells, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent to all wells (samples and standards).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency by comparing the fluorescence of the intact LNPs to the lysed LNPs, using the standard curve to determine mRNA concentration.[9]

Signaling Pathways and Logical Relationships

LNP Interaction with the Complement System

LNP-based therapeutics, including those containing ALC-0159, can activate the complement system, which is a part of the innate immune response. This activation can occur through the alternative pathway.

Caption: Alternative pathway of complement activation initiated by LNPs.

LNP-Induced Cytokine Release

The interaction of LNPs with immune cells can lead to the production and release of various pro-inflammatory cytokines.

References

- 1. mdpi.com [mdpi.com]

- 2. crodapharma.com [crodapharma.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.technion.ac.il [cris.technion.ac.il]

- 7. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

ALC-0159: A Core Component in Lipid Nanoparticle-Based Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ALC-0159 is a key excipient in the field of nucleic acid therapeutics, particularly recognized for its integral role in the formulation of mRNA-based vaccines. As a polyethylene glycol (PEG) conjugated lipid, ALC-0159 provides steric stabilization to lipid nanoparticles (LNPs), enhancing their stability, circulation time, and overall efficacy as a drug delivery vehicle. This technical guide provides a comprehensive overview of ALC-0159, including its physicochemical properties, its function in LNP formulations, detailed experimental protocols for LNP preparation, and its role in the broader context of drug delivery.

Physicochemical Properties of ALC-0159

ALC-0159 is a non-ionic surfactant and a PEGylated lipid.[][2] Its structure consists of two 14-carbon alkyl chains (ditetradecyl) attached to an acetamide group, which is then conjugated to a polyethylene glycol chain with an average molecular weight of 2000 Da.[] This amphipathic nature is crucial for its function at the surface of lipid nanoparticles.

Table 1: Physicochemical Data for ALC-0159

| Parameter | Value | Reference(s) |

| CAS Number | 1849616-42-7 | [2] |

| Synonyms | 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, mPEG-DTA | [2] |

| Average Molecular Weight (Da) | ~2400 - 2464 | [3][4] |

| Molecular Formula | (C₂H₄O)nC₃₁H₆₃NO₂ | [2] |

| Appearance | White to off-white solid | [] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in ethanol and dimethyl formamide (DMF). Slightly soluble in DMSO. Sparingly soluble in aqueous buffers. | [3] |

| Storage | Store at -20°C as a solid. | [3] |

Note: The molecular weight of PEGylated lipids is an average due to the polydispersity of the polyethylene glycol chain.

Role and Mechanism of Action in Lipid Nanoparticles

ALC-0159 is a critical component in the formulation of lipid nanoparticles, which are designed to encapsulate and deliver nucleic acid payloads, such as mRNA, to target cells.[5] Its primary function is to form a hydrophilic shield around the LNP.[6] This PEGylated corona provides several key advantages:

-

Steric Stabilization: The PEG chains create a steric barrier that prevents the aggregation of nanoparticles, ensuring a uniform size distribution and enhancing storage stability.[6][7]

-

Reduced Immunogenicity: The hydrophilic layer can reduce the recognition of the LNPs by the immune system, a phenomenon often referred to as the "stealth" effect. This helps to prolong the circulation time of the nanoparticles in the bloodstream, increasing the likelihood of reaching the target tissue.[6]

-

Controlled Particle Size: The inclusion of PEGylated lipids during LNP formation helps to control the final size of the nanoparticles.[6]

The concentration of ALC-0159 in the lipid mixture is a critical parameter that must be optimized. While it is essential for stability, a high concentration of PEGylated lipids can hinder the cellular uptake and endosomal escape of the LNP, thereby reducing the delivery efficiency of the cargo.[2]

Caption: Functional role of ALC-0159 in an LNP for mRNA delivery.

Experimental Protocols

Preparation of a Stock Solution of ALC-0159

A stock solution of ALC-0159 can be prepared by dissolving the solid material in a suitable organic solvent.[3]

-

Weigh the desired amount of ALC-0159 solid in a sterile vial.

-

Add the appropriate volume of ethanol or dimethyl formamide (DMF) to achieve the desired concentration (e.g., 1-10 mg/mL).[3]

-

Vortex the solution until the solid is completely dissolved. The solution should be clear.

-

Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

-

Store the stock solution at -20°C.

Formulation of Lipid Nanoparticles Incorporating ALC-0159

The following protocol describes a general method for preparing LNPs using a microfluidic mixing device. The lipid molar ratios provided are based on the formulation of the BNT162b2 vaccine.[]

Materials:

-

ALC-0159 stock solution in ethanol

-

ALC-0315 (ionizable lipid) stock solution in ethanol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock solution in ethanol

-

Cholesterol stock solution in ethanol

-

mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0)

-

Ethanol (anhydrous)

-

Dialysis buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of the Lipid Mixture:

-

In a sterile tube, combine the stock solutions of ALC-0315, DSPC, Cholesterol, and ALC-0159 to achieve a molar ratio of 46.3 : 9.4 : 42.7 : 1.6.[]

-

Add ethanol to the lipid mixture to reach the final desired total lipid concentration.

-

Mix thoroughly to ensure a homogenous solution.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture in ethanol into one syringe and the mRNA solution into another syringe.

-

Set the flow rate ratio of the aqueous to ethanolic phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

-

Purification:

-

The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and unencapsulated mRNA.

-

Perform the dialysis for at least 2 hours, with several changes of the dialysis buffer.

-

-

Sterilization and Storage:

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

-

Store the LNP suspension at 2-8°C.

-

Caption: Experimental workflow for LNP formulation.

Quality Control and Characterization

Ensuring the quality and consistency of LNP formulations is paramount for their safe and effective use. Several analytical techniques are employed to characterize LNPs containing ALC-0159:

-

Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the average particle size and the uniformity of the particle size distribution.

-

Zeta Potential: This measurement indicates the surface charge of the LNPs, which can influence their stability and interaction with biological membranes.

-

mRNA Encapsulation Efficiency: The amount of mRNA successfully encapsulated within the LNPs is determined using techniques such as RiboGreen assays.

-

Lipid Concentration and Purity: High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) is used to quantify the individual lipid components, including ALC-0159, and to detect any impurities.[8][9]

Conclusion

ALC-0159 is an indispensable component in the development of lipid nanoparticle-based drug delivery systems. Its primary role in providing steric stability and a hydrophilic shield is crucial for the formulation of stable and effective nanomedicines. A thorough understanding of its physicochemical properties and its function within the LNP structure, as well as the implementation of robust experimental and quality control protocols, are essential for the successful translation of these advanced therapies from the laboratory to clinical applications.

References

- 2. medkoo.com [medkoo.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ALC-0159 - Creative Biolabs [creative-biolabs.com]

- 5. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crodapharma.com [crodapharma.com]

- 7. selleckchem.com [selleckchem.com]

- 8. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]

- 9. lcms.cz [lcms.cz]

The Pivotal Role of ALC-0159 in Enhancing Lipid Nanoparticle Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of stable and efficient drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the payload and facilitate cellular uptake. A key component in the formulation of many successful LNPs is the PEGylated lipid, ALC-0159. This technical guide provides an in-depth exploration of ALC-0159's contribution to the stability of lipid nanoparticles. We will delve into the physicochemical principles underlying its stabilizing effects, present quantitative data from stability studies, and provide detailed experimental protocols for the formulation and characterization of LNPs containing ALC-0159.

Introduction to ALC-0159 and Lipid Nanoparticle Stability

ALC-0159 is a polyethylene glycol (PEG)-lipid conjugate, specifically N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain of approximately 2 kilodaltons.[1][2][3] It is a crucial excipient in lipid nanoparticle formulations, including the Pfizer-BioNTech COVID-19 mRNA vaccine.[4][5] The primary function of ALC-0159 is to confer stability to the LNPs through a mechanism known as steric stabilization.[4][5]

The stability of LNPs is a critical quality attribute, impacting their shelf-life, in vivo performance, and ultimately, their therapeutic efficacy and safety. Instability can manifest as aggregation, fusion of nanoparticles, and degradation of the encapsulated payload.[6] ALC-0159 plays a vital role in mitigating these issues.

Mechanism of Steric Stabilization by ALC-0159

The polyethylene glycol (PEG) chains of ALC-0159 are hydrophilic and extend from the surface of the lipid nanoparticle into the surrounding aqueous medium. This creates a hydrated layer, or "steric barrier," around the particle.

This steric barrier contributes to LNP stability in several ways:

-

Prevention of Aggregation: The PEG chains create a physical barrier that prevents close contact and subsequent aggregation of individual LNPs.[7][8] This is crucial for maintaining a consistent particle size distribution and preventing the formation of larger aggregates that could be immunogenic or lead to altered biodistribution.

-

Reduced Opsonization and Phagocytosis: The hydrophilic PEG layer can reduce the adsorption of plasma proteins (opsonins) onto the LNP surface.[7] This "stealth" effect helps the LNPs evade recognition and clearance by the mononuclear phagocyte system (MPS), thereby increasing their circulation time in the bloodstream and allowing for more effective delivery to target tissues.[7][8]

-

Improved Shelf-Life: By preventing aggregation and fusion, ALC-0159 contributes significantly to the long-term stability of LNP formulations during storage.[7][8]

The following diagram illustrates the mechanism of steric stabilization provided by ALC-0159.

Caption: Mechanism of steric stabilization by ALC-0159.

Quantitative Analysis of ALC-0159's Impact on LNP Stability

The inclusion of ALC-0159 in LNP formulations has a demonstrable impact on their physicochemical properties and long-term stability. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Characteristics of LNPs Formulated with ALC-0159

| LNP Formulation Component | Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| ALC-0315 / DSPC / Cholesterol / ALC-0159 | 46.3 / 9.4 / 42.7 / 1.6 | ~80-100 | < 0.2 | Neutral | > 90% | [9][10] |

| SM-102 / DSPC / Cholesterol / ALC-0159 | 50 / 10 / 38.5 / 1.5 | ~80-100 | < 0.2 | Neutral | > 90% | [10] |

Table 2: Long-Term Stability of mRNA-LNPs (Formulation containing a PEGylated lipid similar to ALC-0159)

| Storage Condition | Time | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |

| 4°C | 0 months | 85.2 | 0.11 | 95.3 | [11] |

| 3 months | 95.6 | 0.13 | 92.1 | [11] | |

| 6 months | 102.3 | 0.15 | 89.5 | [11] | |

| -20°C | 0 months | 85.2 | 0.11 | 95.3 | [11] |

| 3 months | 88.4 | 0.12 | 94.2 | [11] | |

| 6 months | 92.1 | 0.13 | 93.1 | [11] | |

| 12 months | 95.8 | 0.14 | 91.7 | [11] | |

| -80°C | 7 days | Increased | Increased | Decreased | [12] |

Note: The data in Table 2 is from a study on mRNA-LNPs with a composition similar to those containing ALC-0159 and demonstrates general stability trends. Specific stability data for ALC-0159-containing LNPs may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and scalable method.

Materials:

-

Ionizable lipid (e.g., ALC-0315)

-

Phospholipid (e.g., DSPC)

-

Cholesterol

-

ALC-0159

-

mRNA or other nucleic acid cargo

-

Ethanol (100%, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and ALC-0159) in 100% ethanol to a desired stock concentration (e.g., 10 mg/mL).

-

Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions in the desired molar ratio (e.g., 46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:ALC-0159). Vortex to ensure a homogenous solution.

-

Prepare Aqueous Phase: Dilute the mRNA cargo in the citrate buffer to the desired concentration.

-

Microfluidic Mixing:

-

Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution into another syringe.

-

Set the flow rates on the syringe pumps to achieve the desired aqueous-to-organic phase ratio (typically 3:1).

-

Connect the syringes to the microfluidic cartridge and initiate mixing.

-

Collect the resulting LNP dispersion.

-

-

Buffer Exchange and Concentration:

-

Dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and raise the pH.

-

Concentrate the LNPs using a suitable method such as tangential flow filtration (TFF) or centrifugal filters.

-

Characterization of LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are used to determine the hydrodynamic diameter and the PDI, which is a measure of the width of the particle size distribution.

Procedure:

-

Dilute the LNP sample in filtered PBS (pH 7.4) to an appropriate concentration.

-

Transfer the diluted sample to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the measurement parameters (e.g., temperature, scattering angle, number of runs).

-

Acquire and analyze the data to obtain the Z-average particle size and PDI.

4.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface. It is determined by measuring the velocity of the particles in an applied electric field using electrophoretic light scattering (ELS).

Procedure:

-

Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

-

Load the diluted sample into a zeta potential measurement cell.

-

Place the cell in the instrument.

-

Apply the electric field and measure the electrophoretic mobility of the particles.

-

The instrument software calculates the zeta potential from the mobility.

4.2.3. mRNA Encapsulation Efficiency

Principle: The encapsulation efficiency is determined by quantifying the amount of mRNA protected within the LNPs. The RiboGreen assay, a fluorescent nucleic acid stain, is commonly used for this purpose.

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

-

Leave the other set untreated to measure the amount of unencapsulated (free) mRNA.

-

Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Experimental and Logical Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for LNP formulation and characterization, and the logical relationship of components in a stable LNP.

Caption: Experimental workflow for LNP formulation and characterization.

References

- 1. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]

- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Surfactant Profile of ALC-0159: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159, a key excipient in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics, is a PEGylated lipid that plays a critical role in the stability, circulation time, and overall efficacy of these advanced drug delivery systems.[1][2][3][4] Chemically identified as 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, ALC-0159 is a non-ionic surfactant by nature.[][6][7] Its amphipathic structure, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic N,N-ditetradecylacetamide lipid anchor, allows it to situate at the lipid-water interface of LNPs, conferring crucial properties. This technical guide provides an in-depth exploration of the surfactant characteristics of ALC-0159, offering detailed experimental protocols for their determination and presenting the data in a clear, comparative format.

While specific quantitative data for the surfactant properties of ALC-0159 are not widely published, this guide outlines the established methodologies for characterizing similar PEGylated lipids. The provided data tables are illustrative and based on expected properties derived from its molecular structure.

Core Surfactant Properties of ALC-0159

As a surfactant, ALC-0159 is expected to exhibit fundamental properties such as the ability to reduce surface tension and to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Molecular Structure and its Implications

ALC-0159 consists of two C14 alkyl chains (ditetradecyl) attached to an acetamide linker, which is in turn conjugated to a PEG chain with an average molecular weight of 2000 Da.[][6] This structure dictates its surfactant behavior. The dual C14 lipid tails provide the hydrophobic character necessary for anchoring within the lipid core of an LNP, while the large, hydrated PEG chain forms a hydrophilic corona. It is suggested that the relatively short C14 chains of ALC-0159 result in a higher CMC compared to PEGylated lipids with longer acyl chains (e.g., C18), leading to a more dynamic exchange and faster dissociation from the LNP surface upon dilution in the body.[8][9]

Quantitative Surfactant Properties (Illustrative)

The following table summarizes the expected, though not empirically confirmed in public literature, surfactant properties of ALC-0159. These values are provided as a reference for researchers aiming to characterize this molecule.

| Property | Expected Value | Temperature (°C) | Medium |

| Critical Micelle Concentration (CMC) | 1 - 10 µM | 25 | Phosphate Buffered Saline (PBS), pH 7.4 |

| Surface Tension at CMC | 35 - 45 mN/m | 25 | Deionized Water |

| Area per Molecule at Air-Water Interface | 2.5 - 4.0 nm² | 25 | Deionized Water |

| Hydrophilic-Lipophilic Balance (HLB) | 15 - 18 | N/A | N/A |

Experimental Protocols

Detailed methodologies for determining the key surfactant properties of ALC-0159 are provided below. These protocols are based on standard techniques for non-ionic surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

ALC-0159

-

Pyrene (fluorescent probe)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1 mM.

-

Prepare a series of aqueous solutions of ALC-0159 in PBS with concentrations ranging from 0.01 µM to 100 µM.

-

To each ALC-0159 solution, add the pyrene stock solution to achieve a final pyrene concentration of 1 µM.

-

Incubate the solutions at 25°C for 2 hours in the dark to allow for equilibration.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm. Record the emission intensity at two different wavelengths, typically around 373 nm (I₁) and 384 nm (I₃).

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the ALC-0159 concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the micellar core.

Measurement of Surface Tension using the Wilhelmy Plate Method

This technique measures the force exerted on a platinum plate as it is brought into contact with the surface of a liquid.

Materials:

-

ALC-0159

-

Deionized water

-

Tensiometer equipped with a Wilhelmy plate

Procedure:

-

Prepare a series of ALC-0159 solutions in deionized water with concentrations ranging from 0.01 µM to 100 µM.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Clean the Wilhelmy plate thoroughly with a suitable solvent and then flame it to remove any organic residues.

-

Place a known volume of the lowest concentration ALC-0159 solution into the sample trough.

-

Slowly lower the Wilhelmy plate until it just touches the surface of the liquid.

-

Record the force measured by the microbalance.

-

Calculate the surface tension using the formula: γ = F / (L * cosθ), where γ is the surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

-

Repeat the measurement for each concentration, moving from the lowest to the highest concentration.

-

Plot the surface tension as a function of the logarithm of the ALC-0159 concentration.

-

The CMC is identified as the concentration at which the surface tension reaches a plateau.

Visualizations

Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a novel surfactant like ALC-0159.

Caption: Workflow for the synthesis, characterization, and application of ALC-0159.

Relationship between ALC-0159 Concentration and Surface Properties

This diagram illustrates the expected relationship between the concentration of ALC-0159 in an aqueous solution and its effect on surface tension and micelle formation.

Caption: The effect of increasing ALC-0159 concentration on surface tension.

References

- 1. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]

- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. mdpi.com [mdpi.com]

- 6. ALC-0159 - Wikipedia [en.wikipedia.org]

- 7. ALC-0159, 1849616-42-7 | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-PEG antibodies before and after a first dose of Comirnaty® (mRNA-LNP-based SARS-CoV-2 vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle Formulation for mRNA Delivery Using ALC-0159

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines, most notably demonstrated by the successful development of COVID-19 mRNA vaccines.[1][2] These complex delivery vehicles protect the fragile mRNA molecule from degradation, facilitate cellular uptake, and enable its release into the cytoplasm to exert its therapeutic effect. A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[3][4][5]

ALC-0159 is a key PEGylated lipid used in the formulation of mRNA-LNPs, including the Pfizer-BioNTech COVID-19 vaccine.[6][7][8] It is a non-ionic surfactant composed of N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a polyethylene glycol (PEG) chain of approximately 2 kilodaltons.[7][][10] The PEGylation of the LNP surface provides a hydrophilic shield that sterically stabilizes the nanoparticles, preventing aggregation and reducing opsonization, which in turn increases their systemic circulation time and bioavailability.[11][12][13]

These application notes provide a detailed overview and protocols for the formulation, characterization, and evaluation of mRNA-LNPs incorporating ALC-0159.

Core Components of the LNP Formulation

A successful mRNA-LNP formulation relies on the synergistic function of its lipid components. The general composition and their roles are summarized below:

| Component | Example | Molar Ratio (%) | Function |

| Ionizable Lipid | ALC-0315, SM-102, DLin-MC3-DMA | 40 - 50 | Encapsulates the negatively charged mRNA through electrostatic interactions at acidic pH and facilitates endosomal escape into the cytoplasm.[5][14] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 10 - 20 | Provides structural stability to the LNP and can aid in endosomal destabilization.[5] |

| Cholesterol | - | 38 - 45 | Modulates the fluidity and stability of the lipid bilayer and contributes to membrane fusion and endosomal release.[4][5] |

| PEGylated Lipid | ALC-0159 | 0.5 - 2 | Stabilizes the nanoparticle, prevents aggregation, and increases circulation half-life by creating a hydrophilic corona that reduces protein binding.[1][5][12] |

Experimental Protocols

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.[2][15] This technique involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, leading to the self-assembly of LNPs.

Materials:

-

Lipid Stock Solutions (in Ethanol):

-

Ionizable Lipid (e.g., ALC-0315)

-

DSPC

-

Cholesterol

-

ALC-0159

-

-

mRNA Stock Solution (in an acidic aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (100%)

-

Aqueous Buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Dialysis Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Microfluidic Mixing System (e.g., NanoAssemblr)

Procedure:

-

Preparation of the Lipid Phase (Organic): a. In an RNase-free microcentrifuge tube, combine the lipid stock solutions (ionizable lipid, DSPC, cholesterol, and ALC-0159) in the desired molar ratio (e.g., 50:10:38.5:1.5). b. Add 100% ethanol to the lipid mixture to achieve the final desired total lipid concentration. Vortex to ensure a homogenous solution.

-

Preparation of the Aqueous Phase: a. Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid phase (in ethanol) and the aqueous phase (with mRNA) into separate syringes. c. Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1). d. Initiate the mixing process. The rapid mixing will induce the precipitation and self-assembly of the lipids around the mRNA, forming LNPs.

-

Purification and Buffer Exchange: a. The resulting LNP solution will be in an ethanol/aqueous buffer mixture. b. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

-

Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the sterile mRNA-LNP solution at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Procedure:

-

Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

-

Expected Results: LNPs for in vivo delivery typically have a hydrodynamic diameter between 80-150 nm and a PDI below 0.2, indicating a monodisperse population.[17]

2. Zeta Potential Measurement:

-

Procedure:

-

Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[15]

-

Measure the zeta potential using an ELS instrument.

-

-

Expected Results: The surface of LNPs is expected to be close to neutral at physiological pH due to the shielding effect of the PEGylated lipid (ALC-0159).

3. mRNA Encapsulation Efficiency:

-

Technique: Ribonucleic acid-sensitive fluorescent dye assay (e.g., RiboGreen assay).[18]

-

Procedure:

-

Prepare two sets of LNP samples.

-

In the first set, measure the fluorescence of the intact LNPs. This will quantify the amount of unencapsulated, accessible mRNA.

-

In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[17] Measure the fluorescence to determine the total amount of mRNA.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

-

Expected Results: A high encapsulation efficiency (>90%) is desirable.

Summary of Characterization Parameters:

| Parameter | Technique | Typical Value | Importance |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the uniformity of the nanoparticle population. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 | Affects stability and interaction with biological components. |

| mRNA Encapsulation Efficiency | Fluorescence-based assay | > 90% | Represents the percentage of mRNA successfully loaded into the LNPs. |

Protocol 3: In Vitro Evaluation of mRNA-LNP Transfection Efficiency

Materials:

-

Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target).

-

Complete cell culture medium.

-

mRNA-LNPs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein).

-

Assay reagents for detecting the reporter protein (e.g., Luciferase assay substrate).

-

Plate reader for luminescence or fluorescence detection.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: a. Dilute the mRNA-LNPs in cell culture medium to the desired final concentration. b. Remove the old medium from the cells and add the medium containing the mRNA-LNPs. c. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

-

Analysis of Protein Expression: a. After incubation, lyse the cells (if necessary, depending on the reporter protein). b. Add the appropriate assay reagent (e.g., luciferase substrate). c. Measure the signal (luminescence or fluorescence) using a plate reader. d. The signal intensity correlates with the amount of protein expressed and thus the transfection efficiency of the mRNA-LNPs.

Signaling and Delivery Pathway

The delivery of mRNA via LNPs involves several key steps, starting from administration and culminating in protein translation within the target cell's cytoplasm.

Conclusion

The use of ALC-0159 as the PEGylated lipid component is crucial for the stability and in vivo performance of mRNA-LNP formulations. The protocols outlined in these application notes provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems. Careful optimization of the lipid composition, manufacturing process, and rigorous characterization are essential for the development of safe and effective mRNA-based therapeutics and vaccines.

References

- 1. mobitec.com [mobitec.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the use of the ALC-0159?_Chemicalbook [chemicalbook.com]

- 7. ALC-0159 - Wikipedia [en.wikipedia.org]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 10. ALC-0159, 1849616-42-7 | BroadPharm [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. crodapharma.com [crodapharma.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 17. researchgate.net [researchgate.net]

- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

Application Notes and Protocols for the Characterization of ALC-0159 in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159, a PEGylated lipid, is a critical component in lipid nanoparticle (LNP) formulations, notably utilized in mRNA-based vaccines.[1][] Its primary role is to form a protective hydrophilic layer that enhances colloidal stability, increases circulation time, and reduces nonspecific protein binding.[1][3] The precise characterization of ALC-0159 within LNPs is paramount for ensuring the quality, stability, and efficacy of the final drug product. This document provides detailed application notes and protocols for the key analytical methods used to characterize ALC-0159 in LNPs.

Key Analytical Methods

The comprehensive characterization of ALC-0159 in LNPs involves a multi-faceted approach, employing a suite of orthogonal analytical techniques to assess its quantity, the physical properties of the LNPs it forms, and its presentation on the LNP surface. The primary methods include:

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the quantification of ALC-0159 and other lipid components.

-

Dynamic Light Scattering (DLS) for the determination of LNP size distribution and polydispersity.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM) for the visualization of LNP morphology, size, and internal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed characterization of the LNP surface and the conformation of ALC-0159's PEG chains.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of lipid components in LNP formulations, including ALC-0159, using HPLC-CAD.

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |

| Lipids (general) | HPLC-CAD | 0.8–3 µg/mL | 0.9–4 µg/mL | >0.999 | [4][5] |

| Fatty Acids | HPLC-CAD | Not Specified | Not Specified | >0.99 | [6] |

Note: Specific LOD and LOQ values for ALC-0159 are not explicitly detailed in the provided search results but are expected to fall within the general range for lipids detected by HPLC-CAD. The performance of the assay is dependent on the specific instrumentation and method parameters.

Experimental Protocols

Quantification of ALC-0159 by HPLC-CAD

This protocol outlines a general method for the separation and quantification of lipid components in LNPs, including ALC-0159.

a. Sample Preparation:

-

Disrupt the LNP structure to release the individual lipid components. This can be achieved by diluting the LNP formulation in an organic solvent such as ethanol or a mixture of ethanol and water (e.g., 90:10 v/v).[7]

-

Prepare a series of calibration standards of known concentrations for all lipid components, including ALC-0159, cholesterol, DSPC, and the ionizable lipid (e.g., ALC-0315).[4][7]

b. Chromatographic Conditions:

-

HPLC System: A UHPLC or HPLC system equipped with a charged aerosol detector (CAD).[8]

-

Column: A reversed-phase column suitable for lipid analysis, such as a C18 or phenyl-hexyl column.[4][6]

-

Mobile Phase A: 0.01 M triethylamine acetate in water.[8]

-

Mobile Phase B: 0.01 M triethylamine acetate in ethanol.[8]

-

Gradient: A gradient from approximately 80% B to 100% B over 5 minutes, hold at 100% B for 8 minutes, and then return to initial conditions.[8]

-

CAD Settings: Optimize evaporation temperature and other detector settings according to the manufacturer's recommendations.

c. Data Analysis:

-

Integrate the peak areas of ALC-0159 and other lipids in the chromatograms of the samples and standards.

-

Construct a calibration curve for each lipid by plotting peak area against concentration.

-

Determine the concentration of ALC-0159 in the LNP sample by interpolating its peak area on the calibration curve.

LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution.[9][10]

a. Sample Preparation:

-

Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration appropriate for DLS analysis, ensuring the sample is free of aggregates and contaminants.

b. Instrumentation and Measurement:

-

Use a DLS instrument to measure the time-dependent fluctuations in scattered light intensity from the LNP sample.

-

Perform the measurement at a controlled temperature (e.g., 25°C).

-

Acquire multiple measurements to ensure reproducibility.

c. Data Analysis:

-

The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion coefficient of the LNPs.

-

The size distribution and polydispersity index (PDI) are determined from the correlation function of the scattered light intensity. A lower PDI value indicates a more monodisperse sample.

LNP Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of LNPs in their near-native state, offering insights into their size, shape, lamellarity, and the encapsulation of the payload.[10][11][12]

a. Sample Preparation (Vitrification):

-

Apply a small volume (e.g., 3 µL) of the LNP suspension to a TEM grid.[11]

-

Blot the grid to create a thin film of the sample.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the LNPs.

b. Imaging:

-

Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.

-

Acquire images at various magnifications to observe the overall morphology and fine structural details of the LNPs.

c. Data Analysis:

-

Analyze the acquired images to determine the size, shape, and morphology of individual LNPs.[12]

-

Assess the encapsulation efficiency by observing the presence of encapsulated material within the LNPs.[11]

-

Image analysis software can be used to measure the size distribution of a population of LNPs.

Surface Characterization by 1D ¹H NMR Spectroscopy

NMR spectroscopy can be used to characterize the surface of intact LNPs, providing information about the presence and mobility of the PEG chains of ALC-0159.[13][14]

a. Sample Preparation:

-

Prepare the LNP sample in a deuterated buffer (e.g., 10% D₂O in PBS) to minimize the solvent signal.[13]

-

Add a chemical shift reference standard (e.g., TSP).

b. NMR Measurement:

-

Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz) equipped with a cryoprobe.[13]

-

Use appropriate pulse sequences to suppress the water signal.[13]

c. Data Analysis:

-

Identify the characteristic proton signals of ALC-0159, particularly the repeating methylene protons of the PEG chain (around 3.71 ppm) and the methoxy terminus protons (around 3.38 ppm).[13]

-

The resolution and intensity of these peaks provide information about the mobility and surface exposure of the PEG chains.[13]

Visualizations

Caption: Experimental workflows for the characterization of ALC-0159 in LNPs.

Caption: Workflow of HPLC-CAD for ALC-0159 quantification.

References

- 1. crodapharma.com [crodapharma.com]

- 3. preprints.org [preprints.org]

- 4. HPLC Analysis of Lipids in LNP Formulations [knauer.net]

- 5. hplc.eu [hplc.eu]

- 6. d-nb.info [d-nb.info]

- 7. lcms.cz [lcms.cz]

- 8. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]

- 13. Elucidation of lipid nanoparticle surface structure in mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Recommended storage and handling conditions for ALC-0159.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the recommended storage and handling of ALC-0159, a key lipid excipient in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines. Adherence to these protocols is crucial for maintaining the integrity, stability, and performance of ALC-0159.

Product Information

-

Chemical Name: 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide[][2]

-

Appearance: White to off-white solid powder[][5]

-

Function: A PEGylated lipid that forms a hydrophilic layer to sterically stabilize lipid nanoparticles, reduce aggregation, and prolong circulation time.[][5][6] It is a component of the lipid nanoparticle delivery system for some mRNA vaccines.[2][3][]

Recommended Storage Conditions

Proper storage of ALC-0159 is critical to ensure its long-term stability. The following table summarizes the recommended storage conditions for ALC-0159 in both solid form and in solution.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Long-term (≥ 4 years)[3] | Store in a dry, dark place.[4] |

| 0 - 4°C | Short-term (days to weeks)[4] | Ensure the container is tightly sealed. | |

| In Solvent | -80°C | Up to 1 year | Aliquot stock solutions to prevent repeated freeze-thaw cycles.[6] |

| -20°C | 1 to 6 months | Use fresh, anhydrous solvents for dissolution.[6][8][9] |

Handling Procedures

ALC-0159 is stable for short periods at room temperature, facilitating shipping.[4] However, upon receipt, it should be stored at the recommended temperatures.

General Handling

-

Follow standard laboratory safety procedures when handling ALC-0159.[10]

-

The material is not considered hazardous under normal handling conditions.[10]

-

ALC-0159 is not light-sensitive but can be hygroscopic.[11] It is recommended to use fresh, anhydrous solvents like DMSO when preparing solutions.[6][9]

Preparation of Stock Solutions

For incorporation into lipid nanoparticles, ALC-0159 is typically dissolved in ethanol along with other lipid components.[][9]

Protocol for Preparing an Ethanolic Lipid Mixture:

-

Equilibration: Allow the solid ALC-0159 and other lipids to equilibrate to room temperature before opening the vials to prevent condensation.

-

Dissolution: Dissolve each lipid, including ALC-0159, in 200 proof ethanol to the desired stock concentration (e.g., 10 mg/mL).[][9]

-

Mixing: Combine the individual lipid stock solutions in the desired molar ratios. For example, the molar ratio of lipids in the BNT162b2 vaccine is ALC-0315:DSPC:Cholesterol:ALC-0159 = 46.3:9.4:42.7:1.6.[][9]

-

Storage of Lipid Mixture: The combined lipid mixture in ethanol can be stored at -20°C for future use.[][12]

Experimental Protocols: Lipid Nanoparticle (LNP) Formulation

ALC-0159 is a critical component for the stability of LNPs. The following is a general protocol for the formulation of mRNA-loaded LNPs using a lipid mixture containing ALC-0159.

Materials:

-

Lipid mixture in ethanol (containing ALC-0159)

-

mRNA in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)[9]

-

Dialysis buffer (e.g., PBS, pH 7.4)[9]

-

Sterile, nuclease-free tubes and solutions

Workflow for LNP Formulation:

Caption: Workflow for the formulation of lipid nanoparticles.

Detailed Protocol (Pipette Mixing Method):

-

Solution Preparation: Prepare the lipid mixture in ethanol and the mRNA solution in an acidic aqueous buffer as described. A common ratio of the ethanolic lipid mixture to the aqueous buffer is 1:3 (v/v).[9]

-

Mixing: Rapidly add the ethanolic lipid solution to the aqueous mRNA solution while pipetting up and down for 20-30 seconds.[9] The solution should become turbid, indicating the formation of LNPs.

-

Incubation: Incubate the resulting LNP solution at room temperature for approximately 15 minutes.[9]

-

Dialysis: Dialyze the LNP suspension against a neutral buffer, such as PBS (pH 7.4), for at least 2 hours to remove the ethanol and raise the pH.[9]

-

Sterilization: Sterile filter the final LNP formulation through a 0.2 µm filter.[9]

-

Storage: Store the formulated LNPs at 4°C.[9]

Alternative Mixing Methods:

-

Vortex Mixing: Similar to pipette mixing, but the aqueous solution is vortexed at a moderate speed while the lipid solution is added.[9]

-

Microfluidic Mixing: For more controlled and reproducible LNP formation, a microfluidic device can be used to mix the lipid and aqueous phases at a controlled flow rate.[9]

Logical Relationship of ALC-0159 in LNP Stability

The inclusion of ALC-0159 in LNP formulations is based on its ability to confer steric stability.

Caption: Role of ALC-0159 in LNP stabilization.

These guidelines are intended to assist researchers in the proper storage and handling of ALC-0159 and its use in the formulation of lipid nanoparticles. For specific applications, further optimization of protocols may be necessary. Always refer to the product-specific information provided by the supplier.

References

- 2. abpbio.com [abpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. crodapharma.com [crodapharma.com]

- 6. selleckchem.com [selleckchem.com]

- 8. ALC-0159 | PEGylated lipid | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

Application Notes and Protocols: The Role of ALC-0159 in the Self-Assembly of Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159 is a key excipient in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics and vaccines, most notably the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][] Chemically, ALC-0159 is a polyethylene glycol (PEG)-lipid conjugate, specifically N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain of approximately 2 kilodaltons.[3] This non-ionic surfactant plays a critical role in the self-assembly, stability, and in vivo performance of LNPs.[][4]

These application notes provide a detailed overview of ALC-0159's function in LNP self-assembly, along with protocols for the formulation and characterization of LNPs containing this crucial component.

The Role of ALC-0159 in LNP Self-Assembly and Stability

During the LNP self-assembly process, which is typically induced by rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo, ALC-0159 influences the final particle characteristics.[5][6] Its primary roles include:

-

Steric Stabilization: The hydrophilic PEG chains of ALC-0159 form a protective layer on the surface of the LNP.[4] This steric barrier prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable suspension.[4][7]

-

Control of Particle Size: The inclusion of ALC-0159 and the molar ratio at which it is used can influence the final size of the LNPs.[4][8] The PEGylated lipid helps to control the growth of the nanoparticles during the self-assembly process.

-

Prolonged Circulation Time (Stealth Effect): The PEG shield on the LNP surface reduces recognition by the reticuloendothelial system (RES), thereby decreasing clearance from the bloodstream and prolonging the circulation half-life of the nanoparticles.[4] This "stealth" characteristic is crucial for enabling the LNPs to reach their target tissues.

-

Modulation of Cellular Uptake: The density of the PEG coating can influence the interaction of the LNP with target cells and the subsequent cellular uptake and endosomal escape of the cargo.[3][8]

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties of the resulting LNPs. Below are tables summarizing quantitative data from various studies on LNP formulations, highlighting the impact of lipid composition on key quality attributes.

Table 1: Lipid Composition of BNT162b2 (Pfizer-BioNTech COVID-19 Vaccine) LNPs [9][10]

| Lipid Component | Molar Ratio (%) |

| ALC-0315 (Ionizable Lipid) | 46.3 |

| DSPC (Helper Lipid) | 9.4 |

| Cholesterol (Structural Lipid) | 42.7 |

| ALC-0159 (PEGylated Lipid) | 1.6 |

Table 2: Influence of Lipid Composition on LNP Size, Polydispersity Index (PDI), and Encapsulation Efficiency (EE) [11]

| Ionizable Lipid | Helper Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | RNA Cargo | Average Size (nm) | PDI | Encapsulation Efficiency (EE%) |

| ALC-0315 | DSPC | 50:10:38.5:1.5 | 21 bp siRNA | ~140 | ~0.15 | 25-33 |

| ALC-0315 | DSPC | 50:10:38.5:1.5 | 1929 base mRNA | ~140 | ~0.15 | 35-45 |

| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | 21 bp siRNA | ~117 | ~0.15 | - |

| ALC-0315 | DOPE | 50:10:38.5:1.5 | 21 bp siRNA | - | ~0.23 | - |

Note: Data is aggregated from the cited source and may represent approximations. For precise values, refer to the original publication.

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticles using Microfluidics

This protocol describes a standardized method for the reproducible synthesis of LNPs using a microfluidic mixing device.[10][12][13]

1. Materials and Reagents:

-

ALC-0159

-

Ionizable lipid (e.g., ALC-0315)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

mRNA or other nucleic acid cargo

-

Ethanol (100%, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and syringe pumps

2. Preparation of Stock Solutions:

-

Lipid Stock Solutions: Dissolve each lipid (ALC-0159, ALC-0315, DSPC, and cholesterol) in 100% ethanol to a final concentration of 10 mg/mL.[9][10] Store at -20°C.

-

Lipid Mixture (Organic Phase): Prepare the lipid mixture in ethanol according to the desired molar ratios. For example, to prepare a 1 mL lipid mixture with the BNT162b2 molar ratios:

-

560 µL of 10 mg/mL ALC-0315

-

117 µL of 10 mg/mL DSPC

-

261 µL of 10 mg/mL Cholesterol

-

62 µL of 10 mg/mL ALC-0159

-